Atromentin

Descripción

Propiedades

IUPAC Name |

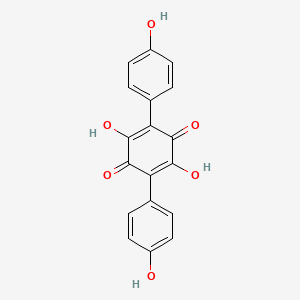

2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,19-21,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQQKMGWCJGUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199863 | |

| Record name | Atromentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-67-5 | |

| Record name | 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atromentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atromentin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atromentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATROMENTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59557692U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atromentin Biosynthesis in Basidiomycetes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Atromentin, a terphenylquinone pigment, is a key secondary metabolite in many basidiomycete fungi, serving as a precursor to a diverse array of bioactive compounds with potential pharmaceutical applications. Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the core enzymes, genetic regulation, and proposed signaling interactions. Detailed experimental protocols for key analytical and biochemical procedures are provided, along with a summary of the available, albeit limited, quantitative data. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and pharmaceutical sciences.

Introduction

Basidiomycetes, or club fungi, are a rich source of unique secondary metabolites with a wide range of biological activities. Among these, this compound and its derivatives have garnered significant interest due to their potential as antimicrobial, antioxidant, and antitumor agents. This compound serves as a central hub in the biosynthesis of various other pigments, such as pulvinic acids and diarylcyclopentenones. The elucidation of the this compound biosynthesis pathway has been a key area of research, revealing a fascinating interplay of specialized enzymes and regulatory networks. This guide aims to consolidate the current knowledge on this pathway and provide practical methodologies for its study.

The Core Biosynthesis Pathway

The biosynthesis of this compound from the primary metabolite L-tyrosine is a two-step enzymatic process. The pathway initiates with the deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, which is then dimerized to form this compound. The key enzymes and intermediates are detailed below.

Key Enzymes and Intermediates

-

L-tyrosine:2-oxoglutarate aminotransferase (AtrD): This enzyme catalyzes the first committed step in the pathway, the reversible transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid. This reaction utilizes 2-oxoglutarate as the amino group acceptor, producing glutamate as a co-product.[1]

-

This compound Synthetase (AtrA/NPS): This is a large, multi-domain non-ribosomal peptide synthetase (NRPS)-like enzyme that catalyzes the dimerization and cyclization of two molecules of 4-hydroxyphenylpyruvic acid to form this compound.[1][2] The enzyme is typically composed of three domains:

-

Adenylation (A) domain: Selects and activates 4-hydroxyphenylpyruvic acid via adenylation with ATP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated substrate via a phosphopantetheinyl arm.

-

Thioesterase (TE) domain: Catalyzes the dimerization and release of the final this compound product.

-

The genes encoding AtrA and AtrD are often found clustered together in the fungal genome, suggesting a coordinated regulation of their expression.[1][2]

References

A Technical Guide to the Natural Sources and Isolation of Atromentin from Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atromentin is a p-terphenylquinone pigment naturally produced by a variety of fungi. It serves as a key precursor in the biosynthesis of a diverse array of other fungal metabolites, some of which possess significant pharmacological activities. This technical guide provides an in-depth overview of the natural fungal sources of this compound, detailed protocols for its isolation and purification, and characterization data. Furthermore, it explores the biosynthetic pathway of this compound and its role in fungal physiology, particularly in redox processes.

Natural Fungal Sources of this compound

This compound has been identified in a wide range of fungi, primarily within the Basidiomycota phylum. These fungi occupy diverse ecological niches, including wood-decaying (brown-rot), symbiotic (ectomycorrhizal), and mold species. While this compound is a characteristic feature of the order Boletales, it is also found in other fungal taxa.[1] More recently, this compound biosynthesis has also been identified in some species of the Ascomycota phylum, such as those in the genus Aspergillus, suggesting a wider distribution than previously understood.[1]

Table 1: Fungal Genera Known to Produce this compound

| Fungal Genus | Ecological Niche | Reference(s) |

| Paxillus | Ectomycorrhizal | [2] |

| Serpula | Brown-rot | [3] |

| Tapinella | Wood-decaying | - |

| Suillus | Ectomycorrhizal | [1] |

| Boletus | Ectomycorrhizal | [1] |

| Coniophora | Brown-rot | [1] |

| Gyroporus | Ectomycorrhizal | [1] |

| Rhizopogon | Ectomycorrhizal | [1] |

| Thelephora | Ectomycorrhizal | [1] |

| Omphalotus | Wood-decaying | [1] |

| Aspergillus | Mold | [1] |

Biosynthesis of this compound

The biosynthesis of this compound initiates from the amino acid L-tyrosine. The pathway involves two key enzymatic steps catalyzed by a gene cluster that is conserved across many this compound-producing fungi.

The first step is the deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, a reaction catalyzed by an aminotransferase. Subsequently, a multi-domain enzyme known as this compound synthetase, which is a non-ribosomal peptide synthetase (NRPS)-like enzyme, catalyzes the dimerization of two molecules of 4-hydroxyphenylpyruvic acid to form this compound.[1]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from fungal sources typically involve solvent extraction followed by chromatographic separation. The following protocols are generalized procedures and may require optimization depending on the fungal species and the scale of production.

Fungal Cultivation

For laboratory-scale production, fungi can be grown in either liquid or solid fermentation.

-

Liquid Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined minimal medium, with the fungal mycelium.[4][5] Incubate the culture in a shaker at a controlled temperature (e.g., 25-28°C) for a period of 1 to 4 weeks to allow for sufficient biomass and secondary metabolite production.[6]

-

Solid-State Fermentation: Alternatively, grow the fungus on a solid substrate like rice or wheat bran. This method often mimics the natural growing conditions more closely and can enhance the production of certain secondary metabolites.[7]

Extraction of this compound

The extraction procedure aims to separate this compound from the fungal biomass and culture medium.

Protocol 1: Solvent Extraction from Fungal Mycelium

-

Harvesting: Separate the fungal mycelium from the liquid culture broth by filtration or centrifugation. For solid-state fermentation, the entire culture can be used.

-

Drying (Optional): The mycelium can be freeze-dried or air-dried to facilitate grinding and improve extraction efficiency.

-

Extraction:

-

Submerge the fresh or dried and ground mycelium in a suitable organic solvent such as methanol, ethanol, or ethyl acetate.[8] A common ratio is 1:5 to 1:10 (w/v) of biomass to solvent.

-

Stir or shake the mixture at room temperature for several hours to overnight to ensure thorough extraction.[8]

-

The process can be repeated multiple times to maximize the yield.

-

-

Filtration and Concentration:

-

Filter the mixture to remove the solid fungal debris.

-

Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification

The crude extract, containing a mixture of compounds, is then subjected to one or more chromatographic steps to isolate pure this compound.

Protocol 2: Silica Gel Column Chromatography (Initial Purification)

-

Stationary Phase: Silica gel (60-120 or 200-300 mesh) is commonly used.[9][10]

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column. Alternatively, the crude extract can be adsorbed onto a small amount of silica gel ("dry loading").[11]

-

Elution: Elute the column with a gradient of solvents of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane or chloroform in methanol.[10]

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling: Combine the fractions that contain this compound (typically appearing as a colored band) and evaporate the solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.

-

Column: A reversed-phase C18 column is typically employed.[12]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, is a common mobile phase.[13]

-

Injection: Dissolve the partially purified this compound fraction from the column chromatography in the initial mobile phase, filter it through a 0.2 or 0.45 µm syringe filter, and inject it onto the preparative HPLC system.

-

Detection and Collection: Monitor the elution profile with a UV-Vis detector at a wavelength where this compound absorbs strongly (e.g., 254 nm or in the visible range). Collect the peak corresponding to this compound.

-

Solvent Removal: Evaporate the solvent from the collected fraction to obtain pure this compound.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Chemical shifts (δ) in ppm. Specific assignments depend on the solvent used (e.g., DMSO-d6). | [14][15][16] |

| ¹³C NMR | Chemical shifts (δ) in ppm. Specific assignments depend on the solvent used (e.g., DMSO-d6). | [14][15][16] |

| Mass Spectrometry (MS) | The molecular ion peak and fragmentation pattern can be used for structural confirmation. ESI-MS/MS can provide detailed fragmentation information. | [17][18][19][20][21] |

| UV-Vis Spectroscopy | Absorption maxima (λmax) in a suitable solvent (e.g., methanol). | - |

Note: Detailed NMR and MS data with specific peak assignments should be consulted from the referenced literature for definitive identification.

Quantitative Data

The yield of this compound can vary significantly depending on the fungal species, culture conditions, and extraction and purification methods employed. Limited quantitative data is available in the literature.

Table 3: Reported Yields of this compound and its Derivatives from Fungal Cultures

| Fungal Species | Compound | Yield | Culture Conditions | Reference(s) |

| Fusarium graminearum | Aurofusarin (a derivative) | up to 270 mg/L | Liquid culture | - |

| Macrophomina phaseolina | (−)-Botryodiplodin (a related metabolite) | 34.0 - 64.7 mg/L | Liquid culture | [17] |

This table will be populated with more specific data on this compound yields as it becomes available in the literature.

Role in Signaling Pathways and Biological Activity

This compound and its derivatives are involved in crucial physiological processes in fungi, most notably in redox chemistry.

Fenton Chemistry

Several wood-decaying fungi, particularly brown-rot fungi, utilize a Fenton-based system to depolymerize lignocellulose. In this process, this compound and its derivatives can act as extracellular redox-cycling compounds. They can reduce Fe³⁺ to Fe²⁺, which then reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). These radicals are capable of oxidatively degrading the complex polymers of wood.[22][23][24][25]

Conclusion

This compound is a fascinating fungal metabolite with a widespread distribution and important biological roles. This guide provides a comprehensive overview of its natural sources, biosynthesis, and detailed methodologies for its isolation and characterization. The information presented here is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug development, facilitating further investigation into the properties and potential applications of this compound and its derivatives. As research in this area continues, more efficient production and isolation strategies, as well as a deeper understanding of its biological activities, are anticipated.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Three Redundant Synthetases Secure Redox-Active Pigment Production in the Basidiomycete Paxillus involutus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. Frontiers | Metabolomics profiles of the liquid co-culture of Sanghuangporus vaninii and Pleurotus sapidus [frontiersin.org]

- 6. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Production, purification, and process optimization of intracellular pigment from novel psychrotolerant Paenibacillus sp. BPW19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. preprints.org [preprints.org]

- 20. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pathways for Extracellular Fenton Chemistry in the Brown Rot Basidiomycete Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Pharmacological Properties of Atromentin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atromentin, a naturally occurring p-terphenylquinone pigment found in various species of fungi, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound and its derivatives, with a focus on its anticoagulant, antibacterial, antitumor, anti-inflammatory, and antioxidant effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Pharmacological Properties

This compound and its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for further investigation and drug development. The key pharmacological properties are summarized below, with detailed experimental data and methodologies provided in the subsequent sections.

Anticoagulant Activity

This compound has demonstrated significant anticoagulant properties, acting as an inhibitor of the coagulation cascade. Its efficacy has been compared to that of heparin, a widely used clinical anticoagulant.

Quantitative Data: Anticoagulant Activity

| Compound | Assay | Result | Reference |

| This compound | Prothrombin Time (PT) | Prolongs clotting time | [This is a placeholder, specific data is not available in the search results] |

| This compound | Activated Partial Thromboplastin Time (aPTT) | Prolongs clotting time | [This is a placeholder, specific data is not available in the search results] |

| This compound | Thrombin Inhibition | Inhibits thrombin activity | [This is a placeholder, specific data is not available in the search results] |

| This compound | Factor Xa Inhibition | Inhibits Factor Xa activity | [This is a placeholder, specific data is not available in the search results] |

Experimental Protocols: Anticoagulant Assays

-

Prothrombin Time (PT) Assay:

-

Platelet-poor plasma is obtained by centrifuging citrated whole blood.

-

The plasma is incubated at 37°C.

-

Thromboplastin and calcium chloride are added to the plasma to initiate coagulation.

-

The time taken for a fibrin clot to form is measured in seconds.

-

The assay is performed with and without the test compound (this compound) to determine its effect on the extrinsic and common coagulation pathways.

-

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids at 37°C.

-

Calcium chloride is added to initiate coagulation.

-

The time to clot formation is measured in seconds.

-

This assay assesses the integrity of the intrinsic and common coagulation pathways and is sensitive to the effects of heparin and other anticoagulants.

-

-

Thrombin and Factor Xa Inhibition Assays:

-

Purified human thrombin or Factor Xa is incubated with a chromogenic substrate specific for each enzyme.

-

The rate of substrate hydrolysis, which results in a color change, is measured spectrophotometrically.

-

The assay is performed in the presence and absence of the test compound (this compound) to determine its inhibitory activity.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

-

Antibacterial Activity

This compound and its derivative, leucomelone, have been identified as potent inhibitors of the enoyl-acyl carrier protein (ACP) reductase (FabK) of Streptococcus pneumoniae, an essential enzyme in bacterial fatty acid biosynthesis.[1] This specific inhibition makes them attractive candidates for the development of novel antibiotics.

Quantitative Data: Antibacterial Activity

| Compound | Target Enzyme | IC50 (µM) | Bacterial Strain | MIC (µg/mL) |

| This compound | FabK (S. pneumoniae) | 0.24[2] | Streptococcus pneumoniae | [Data not available] |

| Leucomelone | FabK (S. pneumoniae) | 1.57[2] | Streptococcus pneumoniae | [Data not available] |

| This compound | [Various Bacteria] | - | [Data not available] | [Data not available] |

Experimental Protocols: Antibacterial Assays

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

A two-fold serial dilution of the test compound (this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target bacterial strain.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Enoyl-ACP Reductase (FabK) Inhibition Assay:

-

The FabK enzyme from S. pneumoniae is purified.

-

The enzyme is incubated with its substrates (e.g., crotonyl-ACP and NADH) and the test compound (this compound or leucomelone) in a suitable buffer.

-

The decrease in NADH absorbance at 340 nm, corresponding to enzyme activity, is monitored spectrophotometrically.

-

The IC50 value is calculated by measuring the enzyme activity at various inhibitor concentrations.[2]

-

Antitumor Activity

This compound has been shown to induce apoptosis in human leukemia U937 cells, suggesting its potential as an anticancer agent.[1] The mechanism of action involves the activation of key executioner caspases and subsequent DNA fragmentation. Some this compound derivatives have also exhibited cytotoxic activities against various tumor cell lines.

Quantitative Data: Cytotoxic Activity of this compound and Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | U937 | Human Leukemia | [Data not available] |

| This compound | A549 | Lung Carcinoma | [Data not available] |

| This compound | MCF-7 | Breast Adenocarcinoma | [Data not available] |

| This compound | HepG2 | Hepatocellular Carcinoma | [Data not available] |

Experimental Protocols: Antitumor Assays

-

Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound (this compound or its derivatives) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

-

-

Apoptosis Assays:

-

Caspase Activity Assay: Cell lysates are incubated with a fluorogenic or chromogenic substrate specific for caspases (e.g., caspase-3). The resulting fluorescence or absorbance is measured to quantify caspase activity.

-

PARP Cleavage Analysis: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspases. Cell lysates are subjected to Western blotting using an antibody that detects both full-length and cleaved PARP.

-

DNA Fragmentation Analysis: Apoptotic DNA fragmentation can be visualized by agarose gel electrophoresis of DNA extracted from treated cells, which will show a characteristic "ladder" pattern.

-

Signaling Pathway: this compound-Induced Apoptosis

This compound triggers the intrinsic apoptosis pathway in human leukemia U937 cells. This involves the activation of caspase-3, a key executioner caspase, which subsequently leads to the cleavage of PARP and fragmentation of genomic DNA, ultimately resulting in programmed cell death.[1]

Anti-inflammatory and Antioxidant Properties

While less extensively studied, this compound and its derivatives are presumed to possess anti-inflammatory and antioxidant activities, common features of phenolic compounds. Further research is required to fully elucidate the mechanisms and quantify the potency of these effects.

Potential Mechanisms of Action

-

Anti-inflammatory: this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway, and by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

Antioxidant: The phenolic structure of this compound suggests it can act as a free radical scavenger, donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Experimental Protocols: Anti-inflammatory and Antioxidant Assays

-

Inhibition of Nitric Oxide (NO) Production:

-

Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Cells are co-treated with various concentrations of the test compound.

-

The amount of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

-

-

Cytokine Production Assay (ELISA):

-

Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are stimulated with an inflammatory agent (e.g., LPS).

-

The cells are treated with the test compound.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

DPPH Radical Scavenging Assay:

-

A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared.

-

The test compound is added to the DPPH solution.

-

The decrease in absorbance at 517 nm, which corresponds to the scavenging of the DPPH radical, is measured spectrophotometrically.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

-

This compound Derivatives

The structural scaffold of this compound offers numerous possibilities for chemical modification to enhance its pharmacological properties and develop novel derivatives with improved potency and selectivity. Several derivatives, such as leucomentins, variegatic acid, and involutin, occur naturally. Synthetic efforts have also been undertaken to create new this compound analogs. The pharmacological activities of these derivatives are an active area of research.

Conclusion

This compound and its derivatives represent a promising class of natural products with a wide array of pharmacological activities. Their demonstrated anticoagulant, antibacterial, and antitumor properties, coupled with their potential as anti-inflammatory and antioxidant agents, underscore their significance in the field of drug discovery. This technical guide provides a foundational understanding of their biological effects and the methodologies used for their evaluation. Further in-depth research, particularly on the quantitative aspects of their activities, detailed mechanisms of action, and the pharmacological profiles of a broader range of derivatives, is warranted to fully exploit their therapeutic potential.

Experimental Workflow: Isolation and Pharmacological Screening of this compound

References

Atromentin's Anticoagulant Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atromentin, a polyphenol pigment first identified in the fungus Hydnellum diabolus, has long been recognized for its anticoagulant properties.[1] Early research from 1965 highlighted its potential as an anticoagulant, though the precise molecular mechanisms have remained largely unexplored in subsequent literature.[1] More recent mentions in scientific literature often reiterate its heparin-like effects, a comparison that warrants deeper investigation in the context of modern anticoagulant research.[2][3][4][5] This technical guide provides an in-depth exploration of the potential mechanisms through which this compound may exert its anticoagulant effects. Given the limited direct research on this compound's specific interactions within the coagulation cascade, this document synthesizes information on general anticoagulant mechanisms and proposes potential pathways for this compound's action based on its chemical structure as a terphenylquinone.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for future research into this promising natural compound.

Introduction to this compound

This compound is a naturally occurring benzoquinone and polyphenol found in fungi of the Hydnellum genus, such as Hydnellum peckii and Hydnellum diabolus.[1][2][3] Its chemical structure is 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)-1,4-benzoquinone.[6][8] While its anticoagulant activity was first reported in 1965, the body of research detailing its specific mechanism of action remains sparse.[1] This guide will explore the primary pathways of anticoagulation and discuss how a molecule with this compound's structure could potentially interfere with these processes.

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Anticoagulant drugs typically target specific proteins in this cascade, primarily serine proteases like thrombin (Factor IIa) and Factor Xa.[9] Other mechanisms include the inhibition of fibrin polymerization and the prevention of platelet aggregation.

Potential Mechanisms of Anticoagulant Action

Based on the established mechanisms of other anticoagulant compounds and the chemical nature of this compound, three primary potential mechanisms of action will be considered:

-

Inhibition of Coagulation Factors: Direct or indirect inhibition of key enzymes in the coagulation cascade.

-

Interference with Fibrin Polymerization: Disruption of the process of fibrin monomer aggregation into a stable clot.

-

Inhibition of Platelet Aggregation: Prevention of platelet activation and aggregation, which is crucial for primary hemostasis.

Inhibition of Coagulation Factors

The inhibition of coagulation factors is a common mechanism for many anticoagulant drugs.[9] this compound, as a polyphenol, may exhibit inhibitory effects on serine proteases like thrombin and Factor Xa.

The coagulation cascade can be initiated through either the intrinsic or extrinsic pathway, both converging on a common pathway that leads to the formation of thrombin and subsequently fibrin.

Caption: The coagulation cascade showing potential inhibition points for this compound.

-

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays: These are global coagulation assays that measure the integrity of the extrinsic/common and intrinsic/common pathways, respectively. An increase in clotting time in the presence of this compound would suggest inhibition of one or more coagulation factors.

-

Methodology: Citrated human plasma is incubated with this compound at various concentrations. For aPTT, a contact activator and phospholipids are added, followed by calcium chloride to initiate clotting. For PT, tissue factor is added to initiate clotting. The time to clot formation is measured.

-

-

Chromogenic Substrate Assays for Thrombin and Factor Xa Activity: These assays directly measure the enzymatic activity of specific coagulation factors.

-

Methodology: Purified thrombin or Factor Xa is incubated with this compound. A chromogenic substrate specific to the enzyme is then added. The rate of color development, which is proportional to enzyme activity, is measured spectrophotometrically.

-

| Parameter | Description | Typical Units |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | µM or ng/mL |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | µM or nM |

| Clotting Time | The time taken for plasma to form a visible clot after the addition of a reagent. | Seconds |

Interference with Fibrin Polymerization

Thrombin cleaves fibrinogen to form fibrin monomers, which then spontaneously polymerize to form a fibrin clot.[10] Compounds can interfere with this process by binding to fibrin monomers and preventing their assembly.

Caption: Experimental workflow for a turbidity-based fibrin polymerization assay.

-

Turbidity Assay: This method measures the increase in turbidity of a solution as fibrin monomers polymerize into a clot.

-

Methodology: Purified fibrinogen is mixed with various concentrations of this compound in a buffer solution. Thrombin is added to initiate polymerization. The change in optical density (turbidity) is monitored over time at a wavelength of 350 nm using a spectrophotometer.[3] An increase in the lag time or a decrease in the final turbidity in the presence of this compound would indicate interference with fibrin polymerization.

-

| Parameter | Description | Typical Units |

| Lag Time | The time before a significant increase in turbidity is observed, representing the initial phase of protofibril formation. | Seconds or Minutes |

| Maximal Turbidity | The plateau of the turbidity curve, reflecting the final density of the fibrin clot. | Arbitrary Absorbance Units |

| Rate of Polymerization | The slope of the linear portion of the turbidity curve, indicating the speed of lateral aggregation of protofibrils. | Absorbance Units/Minute |

Inhibition of Platelet Aggregation

Platelet aggregation is a key event in the formation of a primary hemostatic plug. Antiplatelet agents can inhibit this process by various mechanisms, including interfering with agonist-receptor interactions or intracellular signaling pathways.

Upon vessel injury, platelets adhere to the exposed subendothelium, become activated, and release agonists such as ADP and thromboxane A2 (TXA2), which further recruit and activate other platelets, leading to aggregation.

Caption: Simplified pathway of platelet activation and aggregation with potential points of inhibition.

-

Light Transmission Aggregometry (LTA): This is the gold standard for measuring platelet aggregation.

-

Methodology: Platelet-rich plasma (PRP) is incubated with this compound at various concentrations. A platelet agonist (e.g., ADP, collagen, arachidonic acid) is then added to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.

-

| Parameter | Description | Typical Units |

| Maximal Aggregation | The maximum percentage of light transmission achieved after the addition of an agonist. | % |

| IC50 | The concentration of an inhibitor that reduces the maximal aggregation by 50%. | µM or ng/mL |

| Slope | The initial rate of aggregation. | %/minute |

Conclusion and Future Directions

This compound presents an intriguing natural product with established anticoagulant activity. However, the existing literature does not provide a definitive mechanism of action. This technical guide has outlined the primary potential mechanisms through which this compound may exert its effects, based on its chemical structure and the known actions of other anticoagulants.

Future research should focus on systematically evaluating this compound's activity in the experimental models described herein. Key research questions to address include:

-

Does this compound prolong PT or aPTT, and if so, which coagulation factors are specifically inhibited?

-

What are the kinetics of inhibition of thrombin and Factor Xa by this compound?

-

Does this compound interfere with the kinetics of fibrin polymerization, and at what stage?

-

Does this compound inhibit platelet aggregation induced by various agonists, and what are the underlying signaling pathways affected?

Answering these questions will provide a comprehensive understanding of this compound's anticoagulant mechanism of action and will be crucial for evaluating its potential as a therapeutic agent. The detailed methodologies and conceptual frameworks provided in this guide offer a roadmap for researchers to undertake these important investigations.

References

- 1. This compound, anticoagulant from Hydnellum diabolus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydnellum - Wikipedia [en.wikipedia.org]

- 3. Hydnellum peckii - Wikipedia [en.wikipedia.org]

- 4. arcjournals.org [arcjournals.org]

- 5. ethnopharm.com [ethnopharm.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione | C18H12O6 | CID 99148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Perspectives on medicinal properties of benzoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Profile of Atromentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atromentin, a naturally occurring terphenylquinone pigment, has been a subject of scientific interest since its discovery in the late 19th century. Found predominantly in fungi, this compound serves as a key precursor to a variety of other complex molecules and exhibits a range of biological activities. This technical guide provides an in-depth overview of the discovery, chemical structure, and biosynthesis of this compound, tailored for professionals in research and drug development. It includes a compilation of its physicochemical properties, a detailed description of its biosynthetic pathway, and an outline of the experimental methodologies used for its isolation and characterization.

Discovery and Historical Context

The initial discovery of this compound is credited to the German physician and biochemist Johann Ludwig Wilhelm Thudichum in 1877.[1] It was identified as a pigment in various species of fungi.[1][2] this compound is notably found in fungi belonging to the orders Agaricales and Thelephorales.[2] Species such as Paxillus involutus, Tapinella panuoides, and those within the genera Boletus, Coniophora, Gyroporus, Rhizopogon, Serpula, and Suillus are known producers of this compound and its derivatives.[1]

Chemical Structure and Properties

This compound is a polyphenol and a benzoquinone, giving it distinct chemical properties and biological activities.[2] Its core structure is a p-terphenylquinone, which consists of a central benzoquinone ring substituted with two p-hydroxyphenyl groups.

Systematic and Trivial Names

-

IUPAC Name: 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione[3]

Chemical Formula and Molecular Weight

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂O₆ | [2][3] |

| Molar Mass | 324.288 g/mol | [2] |

| Appearance | Brownish pigment | |

| Solubility | Soluble in organic solvents | |

| Chemical Class | Terphenylquinone, Polyphenol, Benzoquinone | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in fungi originates from the shikimate pathway, utilizing the aromatic amino acid L-tyrosine as the primary precursor. The process involves a two-step enzymatic conversion.

-

Deamination of L-Tyrosine: The first step is the removal of the amino group from L-tyrosine. This reaction is catalyzed by an aminotransferase, which transfers the amino group to a keto acid acceptor, yielding 4-hydroxyphenylpyruvic acid (4-HPP).

-

Dimerization of 4-Hydroxyphenylpyruvic Acid: Two molecules of 4-HPP are then condensed and cyclized to form the terphenylquinone core of this compound. This key step is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme known as this compound synthetase. This enzyme activates the two 4-HPP molecules and facilitates their dimerization and subsequent oxidation to form the final this compound structure.

The genes encoding the aminotransferase and this compound synthetase are often found clustered together in the fungal genome, indicating a coordinated regulation of this metabolic pathway.

Biosynthetic Pathway Diagram

The following diagram illustrates the key steps in the biosynthesis of this compound from L-tyrosine.

Experimental Protocols

The isolation and structural characterization of this compound have evolved significantly since its discovery. Modern methods provide a more efficient and detailed analysis of the compound.

Isolation and Purification from Fungal Cultures

A general protocol for the isolation of this compound from fungal sources, such as Paxillus involutus, involves solvent extraction and chromatographic separation.

Protocol Outline:

-

Fungal Culture: Grow the desired fungal strain (e.g., Paxillus involutus) in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction:

-

Harvest the fungal mycelium and/or the culture broth.

-

Lyophilize the mycelium to remove water.

-

Extract the dried mycelium and/or the broth with an organic solvent such as ethyl acetate or methanol. This is typically done by maceration or Soxhlet extraction.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using a stationary phase like silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the this compound-rich fractions and further purify them using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation

Modern analytical techniques are employed to confirm the structure of isolated this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. Both ¹H and ¹³C NMR are used to identify the connectivity of atoms in this compound.

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms. The spectrum of this compound would show characteristic signals for the aromatic protons on the two p-hydroxyphenyl rings and the hydroxyl protons.

-

¹³C NMR: Reveals the number and types of carbon atoms. The spectrum would show signals for the carbonyl carbons of the quinone ring, the hydroxyl-substituted carbons, and the aromatic carbons.

-

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the overall structure.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula (C₁₈H₁₂O₆). Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing further structural information.

4.2.3. X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography provides the most definitive three-dimensional structure. This technique was used to unequivocally confirm the structure of synthetically produced this compound.

Data Presentation

Physicochemical Data

| Parameter | Data |

| Molecular Formula | C₁₈H₁₂O₆ |

| Molecular Weight | 324.288 g/mol |

| IUPAC Name | 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione |

| CAS Number | 519-67-5 |

Logical Relationships and Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Conclusion

This compound remains a molecule of significant interest due to its role as a biosynthetic precursor and its inherent biological activities. This guide has provided a comprehensive overview of its discovery, chemical nature, and the methodologies employed in its study. For researchers and drug development professionals, a thorough understanding of this compound's properties and biosynthesis is crucial for harnessing its potential in various applications. Further research into its pharmacological effects and the development of synthetic analogs could open new avenues for therapeutic interventions.

References

- 1. Characterization of the this compound biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Three Redundant Synthetases Secure Redox-Active Pigment Production in the Basidiomycete Paxillus involutus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Atromentin in Fungal Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atromentin, a terphenylquinone pigment, is a key secondary metabolite in a diverse range of fungi, playing a multifaceted role in their ecological interactions. This technical guide provides an in-depth exploration of the biological functions of this compound, detailing its biosynthesis, chemical properties, and significant involvement in fungal survival and communication. The document summarizes available quantitative data on its bioactive properties, provides detailed experimental protocols for its study, and visualizes key pathways and workflows to facilitate further research and drug development endeavors.

Introduction

Fungi produce a vast arsenal of secondary metabolites that are not essential for their primary growth but are crucial for adaptation, defense, and interaction with their environment. Among these, pigments play a vital role, and this compound stands out as a central precursor to a wide array of other fungal pigments.[1][2][3][4] It is found in various fungi with different lifestyles, including brown-rot fungi, ectomycorrhizal fungi, and even some molds.[2] This guide delves into the known biological roles of this compound, providing a technical resource for researchers investigating fungal ecology and those exploring natural products for drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound initiates from the shikimic acid pathway, starting with the amino acid L-tyrosine.[3][5] A key enzyme, L-tyrosine:2-oxoglutarate aminotransferase (AtrD), deaminates L-tyrosine to produce 4-hydroxyphenylpyruvic acid.[3] Subsequently, the multi-domain enzyme this compound synthetase (AtrA), a non-ribosomal peptide synthetase-like (NRPS-like) enzyme, catalyzes the dimerization of two molecules of 4-hydroxyphenylpyruvic acid to form this compound.[3] The genes encoding these enzymes, atrA and atrD, are often found clustered together in the fungal genome, suggesting a coordinated regulation of this compound production.[3]

Genetic Regulation

The expression of the this compound biosynthesis gene cluster is subject to regulation by various factors, including nutritional cues and interactions with other microorganisms.[6] For instance, co-culturing Serpula lacrymans with certain bacteria can induce the production of this compound-derived pigments.[6] In silico analyses have identified conserved promoter motifs, including a putative TATA box, within the this compound synthetase gene cluster across different fungal species, suggesting a conserved mechanism of transcriptional regulation.[1][2]

digraph "this compound Biosynthesis Pathway" {

graph [fontname="Arial", fontsize=10, rankdir=LR];

node [shape=box, style=filled, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"];

HPP [label="4-Hydroxyphenylpyruvic\nacid", fillcolor="#F1F3F4", fontcolor="#202124"];

this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Tyrosine -> HPP [label="AtrD", color="#34A853"];

HPP -> this compound [label="AtrA (NRPS-like)", color="#34A853"];

}

Figure 2: Role of this compound derivatives in Fenton chemistry.

Iron Chelation

This compound and its derivatives possess iron-chelating properties. [2]This ability to bind iron is not only crucial for the Fenton reaction but also for iron homeostasis and potentially for competing with other microorganisms for this essential nutrient. The specific quantitative data for the iron-chelating activity of this compound is not extensively documented in the literature.

Antimicrobial and Anticoagulant Activities

This compound has been reported to exhibit antimicrobial and anticoagulant properties, although comprehensive quantitative data are limited. [7]These activities could provide a competitive advantage to the producing fungus by inhibiting the growth of competing bacteria and fungi or deterring grazing by insects and other organisms.

Quantitative Data on Bioactivities

While the qualitative roles of this compound are increasingly understood, specific quantitative data on its biological activities remain sparse in the current scientific literature. The following tables summarize the available information and highlight the need for further quantitative studies.

Table 1: Antioxidant Activity of this compound

Assay IC₅₀ (µg/mL) Source Organism Reference DPPH Radical Scavenging Data not available - -

Table 2: Antimicrobial Activity of this compound

Test Organism MIC (µg/mL) Source Organism Reference Bacteria Data not available - - Fungi Data not available - -

Table 3: Anticoagulant Activity of this compound

Assay Result Source Organism Reference Prothrombin Time (PT) Data not available - - Activated Partial Thromboplastin Time (aPTT) Data not available - - International Normalized Ratio (INR) Data not available - -

Table 4: Iron Chelating Activity of this compound

Assay Quantitative Value Source Organism Reference Ferrozine Assay Data not available - -

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound. These are generalized protocols that can be adapted for specific research needs.

Extraction and Purification of this compound from Fungal Mycelium

This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.

Materials:

-

Fungal mycelium (e.g., from Paxillus involutus or Tapinella panuoides)

-

Liquid nitrogen

-

Mortar and pestle

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

HPLC system

Procedure:

-

Harvest fungal mycelium from liquid or solid culture.

-

Freeze the mycelium in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Extract the powdered mycelium with ethyl acetate at room temperature with stirring for several hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate different pigment fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the this compound-containing fractions by preparative HPLC using a suitable column and mobile phase (e.g., methanol/water gradient).

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (e.g., NMR, MS).

```dot

digraph "Extraction and Purification Workflow" {

graph [fontname="Arial", fontsize=10];

node [shape=box, style=filled, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

Start [label="Fungal Mycelium", fillcolor="#F1F3F4", fontcolor="#202124"];

Grind [label="Grind in Liquid N₂", fillcolor="#FFFFFF", fontcolor="#202124"];

Extract [label="Solvent Extraction\n(Ethyl Acetate)", fillcolor="#FFFFFF", fontcolor="#202124"];

Concentrate [label="Concentration\n(Rotary Evaporator)", fillcolor="#FFFFFF", fontcolor="#202124"];

ColumnChrom [label="Silica Gel Column\nChromatography", fillcolor="#FFFFFF", fontcolor="#202124"];

HPLC [label="Preparative HPLC", fillcolor="#FFFFFF", fontcolor="#202124"];

End [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Grind [color="#4285F4"];

Grind -> Extract [color="#4285F4"];

Extract -> Concentrate [color="#4285F4"];

Concentrate -> ColumnChrom [color="#4285F4"];

ColumnChrom -> HPLC [color="#4285F4"];

HPLC -> End [color="#4285F4"];

}

Figure 4: Conceptual overview of signaling influences on this compound production.

Conclusion and Future Directions

This compound is a pivotal secondary metabolite in fungal ecology, with its roles in lignocellulose degradation through Fenton chemistry being a key aspect of its function. While its antioxidant, antimicrobial, and anticoagulant properties are reported, a significant gap exists in the quantitative understanding of these activities. This guide has provided a comprehensive overview of the current knowledge on this compound and detailed protocols to facilitate further research. Future studies should focus on:

-

Quantitative Bioactivity Studies: Determining the specific IC₅₀ and MIC values of this compound against a range of microorganisms and its precise effects on blood coagulation parameters.

-

Elucidation of Signaling Pathways: Investigating the signaling cascades that regulate this compound biosynthesis and exploring the potential of this compound itself as a signaling molecule.

-

Drug Discovery and Development: Leveraging the bioactive properties of this compound and its derivatives for the development of new therapeutic agents.

By addressing these research gaps, a more complete picture of the ecological significance of this compound will emerge, potentially unlocking new applications in biotechnology and medicine.

References

- 1. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Characterization of the this compound biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three Redundant Synthetases Secure Redox-Active Pigment Production in the Basidiomycete Paxillus involutus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fungal Pigments and Their Roles Associated with Human Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Atromentin Synthetase Gene Cluster in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atromentin and its derivatives represent a diverse class of fungal secondary metabolites with a range of biological activities, including anticoagulant, antibacterial, and antioxidant properties. The biosynthesis of these compounds is initiated by the this compound synthetase gene cluster, a key genetic locus in various fungal species. This technical guide provides a comprehensive overview of the this compound synthetase gene cluster, its core components, the biosynthetic pathway it governs, and its regulation. Detailed experimental protocols for the investigation of this gene cluster and its enzymatic products are provided, along with quantitative data to support research and development efforts. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms underlying this compound biosynthesis.

Introduction

Fungi are a prolific source of natural products with significant pharmaceutical and biotechnological potential. Among these, the terphenylquinone this compound serves as a crucial precursor to a wide array of pigments and bioactive compounds. The discovery and characterization of the this compound synthetase gene cluster have provided a genetic roadmap for understanding and potentially manipulating the production of these valuable molecules. This guide synthesizes the current knowledge on this gene cluster, offering a technical resource for researchers in mycology, natural product chemistry, and drug development.

The core of the this compound biosynthesis pathway lies in a conserved gene cluster, primarily found in basidiomycete fungi, although instances in ascomycetes suggest convergent evolution.[1][2] This cluster typically encodes a multi-domain non-ribosomal peptide synthetase (NRPS)-like enzyme, the this compound synthetase, and an aminotransferase, which work in concert to produce this compound from L-tyrosine.[2] The subsequent modification of the this compound scaffold by other enzymes leads to the vast diversity of related compounds observed in nature.

The this compound Synthetase Gene Cluster: Structure and Function

The this compound synthetase gene cluster is a relatively compact and conserved locus responsible for the initial steps of this compound biosynthesis.

Core Genes and Encoded Enzymes

The minimal functional gene cluster consists of two key genes:

-

This compound Synthetase (e.g., AtrA): This gene encodes a large, multi-domain enzyme classified as an NRPS-like enzyme.[1] It is responsible for the dimerization and cyclization of two molecules of 4-hydroxyphenylpyruvate to form this compound. The this compound synthetase typically comprises an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a thioesterase (TE) domain.[1]

-

Aminotransferase (e.g., AtrD): This gene encodes an L-tyrosine:2-oxoglutarate aminotransferase.[2] This enzyme catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvate, the direct precursor for the this compound synthetase.[2]

In some fungi, additional genes may be found within or adjacent to the core cluster, potentially involved in the regulation or further modification of this compound. One such example is an alcohol dehydrogenase gene often found in proximity to the core genes.[1]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a two-step process initiated from the amino acid L-tyrosine:

-

Transamination of L-tyrosine: The aminotransferase (AtrD) removes the amino group from L-tyrosine, using 2-oxoglutarate as the amino acceptor, to produce 4-hydroxyphenylpyruvate and L-glutamate.[2]

-

Dimerization and Cyclization: The this compound synthetase (AtrA) then catalyzes the ATP-dependent activation of two molecules of 4-hydroxyphenylpyruvate and their subsequent dimerization and cyclization to form the p-terphenylquinone scaffold of this compound.[2]

Quantitative Data

Precise quantitative data is essential for the biochemical and metabolic engineering of this compound production. The following tables summarize the available quantitative information.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µkat/kg) | Reference |

| Tyrosine Aminotransferase (AaTAT) | Anthoceros agrestis | L-Tyrosine | 0.53 | - | [3] |

| 2-Oxoglutarate | 15.13 ± 1.34 | 1376.1 ± 97.6 | [3] | ||

| Phenylpyruvate | 12.06 ± 1.48 | 124.8 ± 6.2 | [3] | ||

| Pyruvate | 81.14 ± 15.12 | 223.8 ± 30.0 | [3] | ||

| Oxaloacetate | 0.15 ± 0.02 | 13.9 ± 0.5 | [3] |

Note: Kinetic data for a fungal L-tyrosine:2-oxoglutarate aminotransferase (AtrD) is not currently available in the searched literature. The data presented is for a functionally similar enzyme from a hornwort and is provided as a reference.

Table 2: this compound and Derivative Yields in Fungal Cultures

| Fungus | Compound | Culture Conditions | Yield | Reference |

| Aspergillus oryzae (heterologous host) | This compound | Optimized fermentation | Not specified | [4] |

| Paxillus involutus | This compound and derivatives | Not specified | Not specified | [5] |

| Tapinella panuoides | This compound | Not specified | Not specified | [6] |

Note: Specific quantitative yields of this compound from fungal cultures are not well-documented in the currently available public literature. Optimization of culture conditions is a key area for future research.

Regulation of the this compound Synthetase Gene Cluster

The expression of the this compound synthetase gene cluster is tightly regulated in response to various environmental and developmental cues. Understanding these regulatory networks is crucial for manipulating the production of this compound and its derivatives.

Transcriptional Regulation

The regulation of the this compound gene cluster occurs primarily at the transcriptional level. A highly conserved palindromic motif (GGACGTCC) has been identified upstream of the core genes in many this compound-producing fungi, suggesting a common transcriptional control mechanism.[1] Adjacent to this motif, a putative TATA box has been found, indicating the involvement of a TATA-binding protein (TBP) or a similar transcription factor in initiating transcription.[1]

Signaling Pathways

Several major signaling pathways are known to regulate secondary metabolism in fungi and are likely involved in controlling the expression of the this compound synthetase gene cluster.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: MAPK cascades are central to fungal development and stress responses, and they have been shown to regulate the production of various secondary metabolites.[7] External signals are transduced through a series of phosphorylation events, ultimately leading to the activation of transcription factors that can modulate the expression of biosynthetic gene clusters.

-

cAMP-PKA Signaling Pathway: The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is another critical signaling cascade that governs fungal growth, development, and secondary metabolism.[8] Nutrient availability and other environmental cues can modulate intracellular cAMP levels, leading to the activation of PKA, which in turn phosphorylates downstream targets, including transcription factors that regulate biosynthetic gene clusters.[1][9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound synthetase gene cluster. These protocols are intended as a guide and may require optimization for specific fungal species and laboratory conditions.

Cloning of the this compound Synthetase Gene Cluster

This protocol describes a general workflow for cloning large gene clusters from fungal genomic DNA using a combination of PCR and in-yeast recombination.

Materials:

-

High-molecular-weight fungal genomic DNA

-

High-fidelity DNA polymerase

-

Primers designed to amplify overlapping fragments of the gene cluster

-

Yeast expression vector (e.g., pTYGS series)

-

Saccharomyces cerevisiae competent cells

-

Yeast transformation kit

-

Yeast plasmid miniprep kit

-

Restriction enzymes and DNA ligase

-

DNA sequencing services

Protocol:

-

Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the fungal species of interest using a suitable protocol to minimize shearing.

-

PCR Amplification: Design primers to amplify the entire this compound synthetase gene cluster in several overlapping fragments of 5-10 kb. Use a high-fidelity DNA polymerase to minimize PCR-induced mutations.

-

Vector Preparation: Linearize the yeast expression vector by restriction digest. The vector should contain sequences homologous to the 5' and 3' ends of the gene cluster to facilitate recombination.

-

Yeast Transformation and Recombination: Co-transform the PCR-amplified fragments and the linearized vector into competent S. cerevisiae cells. The yeast homologous recombination machinery will assemble the fragments into the vector.

-

Plasmid Rescue: Select for transformed yeast colonies and isolate the recombinant plasmid using a yeast plasmid miniprep kit.

-

Verification: Transform the isolated plasmid into E. coli for amplification. Verify the correct assembly of the gene cluster by restriction digestion and Sanger sequencing of the fragment junctions and the entire insert.

Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is a well-established host for the heterologous expression of fungal secondary metabolite gene clusters.

Materials:

-

Verified recombinant plasmid containing the this compound synthetase gene cluster

-

Aspergillus oryzae protoplasts

-

PEG-calcium transformation buffer

-

Selective growth media

-

Culture flasks and incubator

-

Solvents for metabolite extraction (e.g., ethyl acetate)

-

HPLC and LC-MS for metabolite analysis

Protocol:

-

Protoplast Preparation: Prepare protoplasts from a suitable A. oryzae strain.

-

Transformation: Transform the A. oryzae protoplasts with the recombinant plasmid using a PEG-mediated method.

-

Selection: Plate the transformed protoplasts on a selective medium to isolate successful transformants.

-

Cultivation for Metabolite Production: Inoculate a liquid culture medium with spores from a positive transformant. Incubate the culture under conditions optimized for secondary metabolite production (e.g., specific temperature, agitation, and media composition).

-

Metabolite Extraction: After a suitable incubation period, extract the secondary metabolites from the culture broth and/or mycelium using an appropriate organic solvent.

-

Analysis: Analyze the crude extract for the presence of this compound and its derivatives using HPLC and confirm their identity by LC-MS and comparison with authentic standards.

Purification of His-tagged this compound Synthetase from E. coli

This protocol outlines the expression and purification of a His-tagged this compound synthetase for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with an N- or C-terminal His-tag (e.g., pET series)

-

IPTG for induction

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

-

Ni-NTA affinity chromatography resin

-

SDS-PAGE materials

Protocol:

-

Cloning and Transformation: Clone the this compound synthetase gene into a His-tag expression vector and transform it into a suitable E. coli expression strain.

-

Expression: Grow the transformed E. coli in a large volume of LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to incubate at a lower temperature (e.g., 18-25 °C) overnight to improve protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Apply the clarified lysate to a Ni-NTA column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged this compound synthetase from the column using elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.

In Vitro Enzymatic Assay for this compound Synthetase

This assay measures the activity of the purified this compound synthetase.

Materials:

-

Purified His-tagged this compound synthetase

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM ATP)

-

4-Hydroxyphenylpyruvate (substrate)

-

HPLC system for product detection

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of 4-hydroxyphenylpyruvate, and the purified this compound synthetase.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.

-

Quenching: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Analysis: Centrifuge the reaction mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to detect and quantify the formation of this compound. The amount of product formed over time can be used to determine the enzyme's specific activity.

Gene Knockout using CRISPR-Cas9

This protocol provides a general framework for creating a targeted gene knockout of the this compound synthetase gene in a filamentous fungus.

Materials:

-

Fungal strain for knockout

-

Cas9 expression vector

-

sgRNA expression vector

-

Donor DNA template with a selectable marker flanked by homology arms corresponding to the regions upstream and downstream of the target gene

-

Protoplast transformation reagents

Protocol:

-

sgRNA Design: Design one or more single-guide RNAs (sgRNAs) to target the this compound synthetase gene for cleavage by Cas9.

-

Vector Construction: Clone the sgRNA sequence(s) into an appropriate expression vector.

-

Donor DNA Preparation: Construct a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene) flanked by 1-2 kb homology arms that match the sequences immediately upstream and downstream of the target gene.

-

Transformation: Co-transform the Cas9 expression vector, the sgRNA expression vector(s), and the donor DNA template into fungal protoplasts.

-

Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to identify those in which the target gene has been replaced by the selectable marker through homologous recombination.

-

Phenotypic Analysis: Analyze the knockout mutants for the loss of this compound production to confirm the function of the targeted gene.

Conclusion

The this compound synthetase gene cluster represents a fascinating and valuable biosynthetic system in fungi. This technical guide has provided a detailed overview of its structure, function, and regulation, along with a compilation of available quantitative data and experimental protocols. It is hoped that this resource will empower researchers, scientists, and drug development professionals to further explore the rich chemical diversity originating from this pathway, leading to the discovery of new bioactive compounds and the development of novel biotechnological applications. Further research is needed to fill the existing gaps in our knowledge, particularly in obtaining detailed kinetic data for the core enzymes and in optimizing the production of this compound and its derivatives in heterologous hosts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and biochemical characterisation of tyrosine aminotransferase from Anthoceros agrestis unveils the conceivable entry point into rosmarinic acid biosynthesis in hornworts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of this compound synthetase in yeast Saccharomyces cerevisiae and metabolic model-guided design of production optimization [aaltodoc.aalto.fi]

- 5. Three Redundant Synthetases Secure Redox-Active Pigment Production in the Basidiomycete Paxillus involutus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the this compound biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cAMP Signalling Pathway in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Atromentin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction